molecular formula C16H16N4O3 B1243777 Chinoin 1045 CAS No. 70999-42-7

Chinoin 1045

Número de catálogo: B1243777
Número CAS: 70999-42-7
Peso molecular: 312.32 g/mol
Clave InChI: ZEKGTEVPPLLXID-AUXBAGKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chinoin 1045, also known as ucb L140, is an orally active antiallergic compound . It has been tested in various rat anaphylaxis systems and is more potent than sodium cromoglycate (DSCG) in models of passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms .

Aplicaciones Científicas De Investigación

Antiallergic Activity

Chinoin 1045, also known as ucb L140, has been evaluated for its antiallergic properties in various rat anaphylaxis systems. It demonstrates a more potent effect than sodium cromoglycate (DSCG) in passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms. This efficacy is attributed to its ability to inhibit the release of allergic mediators from mast cells, indicating its potential as an antiallergic agent (De Vos et al., 1982).

Development in Pharmaceutical Processing

This compound has played a role in the development of batch processing systems in the Hungarian drug industry. The Chemiflex reactor developed by Chinoin Co. Ltd. is notable for its simple programming and affordability, contributing to advancements in pharmaceutical processing systems (Körtvélyessy, 1996).

Blood Coagulation and Platelet Aggregation

Research on pyrimido-pyrimidine derivatives related to this compound, specifically Chinoin 105 and Chinoin 123, shows that these compounds can inhibit platelet aggregation. Chinoin 105 is especially potent in this regard, without affecting routine coagulation parameters in vitro, suggesting its potential utility in managing blood coagulation disorders (Bédi et al., 1979).

Effects on Blood Rheology

In a study involving diabetics with peripheral occlusive angiopathy, this compound demonstrated a significant improvement in whole blood filterability, particularly in patients with hypercholesterolemia, after six months of treatment. This suggests its potential application in improving blood rheology in specific patient groups (Lipovac et al., 2016).

Cardiac and Vascular Applications

This compound and its derivatives have been investigated for various cardiac and vascular applications. Studies have shown effects on beta receptors, action potentials in cardiac muscle, and influences on transmembrane potentials and ionic currents, indicating potential use in treating arrhythmias and other cardiac conditions (Nosztray et al., 1990), (Mészáros et al., 1983).

Pharmaceutical Stability Studies

This compound has been a subject in stability studies, providing insights into the hydrolysis and degradation processes of pharmaceutical compounds. These studies are crucial for ensuring the safety and efficacy of drugs throughout their shelf life (Bernus et al., 1985).

Mecanismo De Acción

Chinoin 1045 exhibits a marked inhibition of anaphylactic reactions upon oral administration . It is suggested that the action of this compound is similar to that of DSCG in inhibiting the release of allergic mediators from mast cells, therefore presenting antiallergic activity .

Propiedades

IUPAC Name

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGTEVPPLLXID-AUXBAGKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70999-42-7
Record name Ucb L140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

0.73 g. (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are dissolved in 2 ml. of dimethyl sulfoxide. To the solution 0.2 ml. (0.002 moles) of phenyl hydrazine and 0.5 ml. (0.004 moles) of N,N-dimethylaniline are added. Thereafter the reaction mixture is allowed to stand for three days. The precipitated crystals are filtered off and washed with methanol. The product is purified by alkaline/acidic precipitation. 0.4 g. (64.0%) of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 254° to 255° C.
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chinoin 1045
Reactant of Route 2
Reactant of Route 2
Chinoin 1045

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.